Pyridazine-3-carboxylic acid
Overview
Description
Pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O2. It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, with a carboxylic acid group attached at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Pyridazine-3-carboxylic acid, a derivative of pyridazinone, has been shown to interact with a range of biological targets due to its diverse pharmacological activities . The compound’s primary targets include cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, it can inhibit the production of prostaglandins by blocking COX enzymes .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathway of prostaglandin synthesis. Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, this compound can potentially reduce these physiological responses .
Pharmacokinetics
The compound’s physicochemical properties, such as its weak basicity and high dipole moment, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For example, it has been reported to possess anti-inflammatory and analgesic properties . In addition, it has been found to be active in the inhibition of prostaglandin E2 and interleukin activity .
Biochemical Analysis
Biochemical Properties
Pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX)-2, an enzyme involved in the inflammatory response . . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammation and metabolic disorders.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can form hydrogen bonds and π-π stacking interactions with target proteins, leading to enzyme inhibition or activation . For instance, this compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, the compound inhibits SCD-1 by interacting with its catalytic domain, thereby reducing the synthesis of monounsaturated fatty acids . These molecular interactions contribute to the compound’s pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its biological activity for several weeks when stored properly. Its effects on cellular function may diminish over time due to gradual degradation and loss of potency . In in vitro and in vivo studies, the compound has demonstrated sustained anti-inflammatory and metabolic effects over extended periods, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as anti-inflammatory and metabolic regulation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key metabolic enzymes, such as COX-2 and SCD-1, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in changes in lipid synthesis, energy production, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization . For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to target tissues . Additionally, the compound can be transported across cell membranes via specific transporters, such as organic anion transporters . These interactions influence the compound’s bioavailability, localization, and accumulation within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Additionally, the compound can accumulate in the nucleus, where it modulates gene expression and transcriptional activity . These subcellular localizations contribute to the compound’s diverse biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of hydrazine with maleic anhydride followed by oxidation can yield this compound. Another method includes the reaction of hydrazine with 1,4-diketones under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form pyridazine-3-methanol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
- Oxidation products include pyridazine-3-carboxylate esters.
- Reduction products include pyridazine-3-methanol.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyridazine derivatives exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
- Pyrimidine-4-carboxylic acid
- Pyrazine-2-carboxylic acid
- Pyridazine-4-carboxylic acid
Pyridazine-3-carboxylic acid stands out due to its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUOPSRRIKJHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296601 | |
Record name | 3-Pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-61-6 | |
Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridazine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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